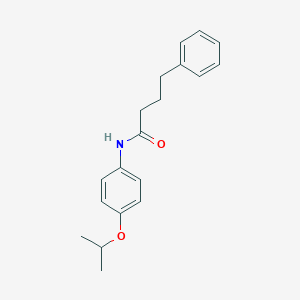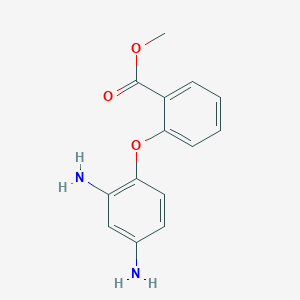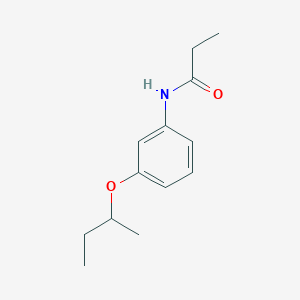![molecular formula C17H17NO2 B267148 N-[3-(benzyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B267148.png)
N-[3-(benzyloxy)phenyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(benzyloxy)phenyl]cyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of N-[3-(benzyloxy)phenyl]cyclopropanecarboxamide is not fully understood. However, it is believed that this compound interacts with certain enzymes and receptors in the body, leading to its various effects.
Biochemical and Physiological Effects:
N-[3-(benzyloxy)phenyl]cyclopropanecarboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3-(benzyloxy)phenyl]cyclopropanecarboxamide in lab experiments is its potential applications in various fields. However, one of the main limitations is its high cost of synthesis, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[3-(benzyloxy)phenyl]cyclopropanecarboxamide. One of the most significant areas of research is in the development of new drugs and drug delivery systems. Additionally, this compound may have potential applications in the treatment of various diseases such as cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
N-[3-(benzyloxy)phenyl]cyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research. Further research is needed to fully understand the potential applications of this compound in various fields.
Métodos De Síntesis
The synthesis of N-[3-(benzyloxy)phenyl]cyclopropanecarboxamide can be achieved through different methods. One of the most common methods involves the reaction of 3-(benzyloxy)aniline with cyclopropanecarboxylic acid chloride in the presence of a base. The resulting product is then purified through crystallization to obtain N-[3-(benzyloxy)phenyl]cyclopropanecarboxamide.
Aplicaciones Científicas De Investigación
N-[3-(benzyloxy)phenyl]cyclopropanecarboxamide has been used extensively in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound has been used in the development of new drugs and drug delivery systems.
Propiedades
Nombre del producto |
N-[3-(benzyloxy)phenyl]cyclopropanecarboxamide |
|---|---|
Fórmula molecular |
C17H17NO2 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
N-(3-phenylmethoxyphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C17H17NO2/c19-17(14-9-10-14)18-15-7-4-8-16(11-15)20-12-13-5-2-1-3-6-13/h1-8,11,14H,9-10,12H2,(H,18,19) |
Clave InChI |
AXUQAFNGVDBVRI-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=CC(=CC=C2)OCC3=CC=CC=C3 |
SMILES canónico |
C1CC1C(=O)NC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(2-Sec-butylphenoxy)propanoyl]amino}benzamide](/img/structure/B267066.png)



![N-{3-[(propylamino)carbonyl]phenyl}-2-furamide](/img/structure/B267073.png)
![4-{[(4-chlorophenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B267074.png)
![4-{[3-(2-chlorophenyl)propanoyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B267079.png)
![2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B267080.png)
![N-{3-[(butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B267081.png)
![2-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B267082.png)
![N-(2-methoxyethyl)-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B267084.png)
![N-isopropyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B267085.png)
![4-[(phenoxyacetyl)amino]-N-propylbenzamide](/img/structure/B267088.png)
![N-isopropyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B267089.png)